molecular formula C13H16N2O4 B6434278 N-{[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide CAS No. 96800-58-7

N-{[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide

Cat. No.: B6434278
CAS No.: 96800-58-7
M. Wt: 264.28 g/mol
InChI Key: PJVQKQUMEWPAAL-UHFFFAOYSA-N
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Description

N-{[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide is a complex organic compound that belongs to the class of oxazolidinones This compound is characterized by the presence of an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms The methoxyphenyl group attached to the oxazolidinone ring adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxyphenyl isocyanate with an appropriate amino alcohol, followed by cyclization to form the oxazolidinone ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxazolidinone ring can be reduced to form a more saturated ring structure.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) or alkylation using alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of saturated oxazolidinone derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved can include signal transduction pathways that regulate cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-N-methylacetamide: Similar structure but lacks the oxazolidinone ring.

    N-(4-methoxyphenyl)-2-oxoacetamide: Contains an oxo group but lacks the oxazolidinone ring.

    N-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methylamine: Similar structure but with an amine group instead of an acetamide group.

Uniqueness

N-{[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide is unique due to the presence of both the oxazolidinone ring and the methoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

N-[[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-9(16)14-7-12-8-15(13(17)19-12)10-3-5-11(18-2)6-4-10/h3-6,12H,7-8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVQKQUMEWPAAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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